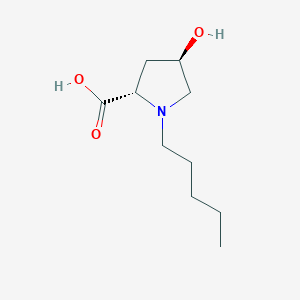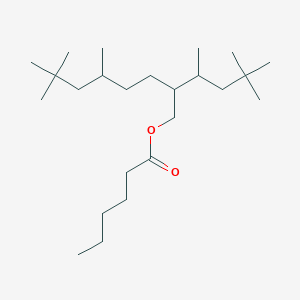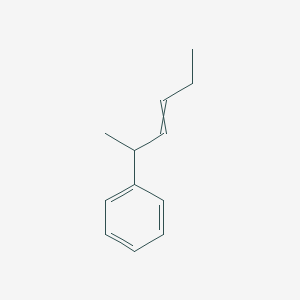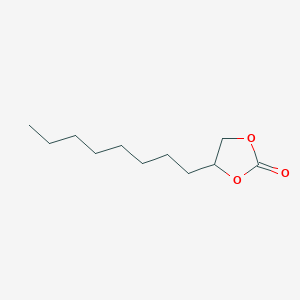![molecular formula C15H24O6 B14349189 4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane CAS No. 90694-04-5](/img/structure/B14349189.png)
4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane is a complex organic compound known for its unique structure and properties. This compound is characterized by its multiple oxygen atoms and methyl groups, which contribute to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane typically involves multiple steps, including the formation of intermediate compounds. The reaction conditions often require precise control of temperature, pressure, and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize efficiency. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, are common to achieve the required quality standards.
Análisis De Reacciones Químicas
Types of Reactions
4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions can occur, where one functional group is replaced by another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents like ethanol, acetone, and chloroform. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of advanced materials, coatings, and polymers.
Mecanismo De Acción
The mechanism by which 4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in the structure and function of biomolecules, influencing various biological processes.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other polycyclic ethers and methylated derivatives, such as:
Uniqueness
What sets 4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane apart is its unique tetracyclic structure and the presence of multiple oxygen atoms, which contribute to its distinct chemical and physical properties.
Propiedades
Número CAS |
90694-04-5 |
|---|---|
Fórmula molecular |
C15H24O6 |
Peso molecular |
300.35 g/mol |
Nombre IUPAC |
4,4,9,9,14,14-hexamethyl-3,5,8,10,13,15-hexaoxatetracyclo[10.3.0.02,6.07,11]pentadecane |
InChI |
InChI=1S/C15H24O6/c1-13(2)16-7-8(17-13)10-12(21-15(5,6)19-10)11-9(7)18-14(3,4)20-11/h7-12H,1-6H3 |
Clave InChI |
GGZVTLUGYCMXQG-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC2C3C(C4C(C2O1)OC(O4)(C)C)OC(O3)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[(1,3-Difluoropropan-2-yl)oxy]methyl}benzene](/img/structure/B14349115.png)


![1,1,1-Trifluoro-3-(trimethylsilyl)-2-[(trimethylsilyl)methyl]propan-2-ol](/img/structure/B14349132.png)
![N-[2-Methoxy-5-(phenylmethanesulfonyl)phenyl]propanamide](/img/structure/B14349135.png)
![2,2'-[[1,1'-Bi(cyclohexane)]-4,4'-diylbis(oxymethylene)]bis(oxirane)](/img/structure/B14349142.png)
![1-[(Benzenesulfonyl)methyl]-2-(bromomethyl)-3-methylbenzene](/img/structure/B14349144.png)



![[1,1'-Biphenyl]-2-yl heptafluorobutanoate](/img/structure/B14349156.png)

![N-methyl-[1,3]thiazolo[5,4-d]pyrimidin-7-amine](/img/structure/B14349163.png)
![N-[1-(4-Cyanophenyl)-3-(diethylamino)-3-oxoprop-1-en-2-yl]benzamide](/img/structure/B14349170.png)
